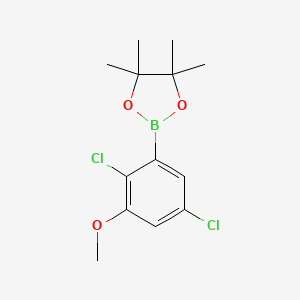

2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a dichloro-methoxyphenyl aromatic ring. The compound is structurally tailored for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic esters act as key intermediates. Its 2,5-dichloro and 3-methoxy substituents confer distinct electronic and steric properties, influencing reactivity and stability.

Properties

IUPAC Name |

2-(2,5-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWKJYXBDNWOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148833 | |

| Record name | 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936249-23-9 | |

| Record name | 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936249-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichloro-3-methoxyphenylboronic acid with a suitable reagent under controlled conditions. One common method is the borylation of the corresponding phenyl halide using a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Various oxidized phenyl derivatives.

Reduction: Reduced phenyl derivatives.

Substitution: Substituted phenyl compounds.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it invaluable in constructing diverse molecular frameworks.

Biology: In biological research, it is used to label biomolecules and study their interactions. Its fluorescent properties can be harnessed for imaging and tracking biological processes.

Medicine: The compound is employed in the development of new drugs, particularly in the synthesis of boronic acid-based inhibitors that target various diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and advanced materials for electronic devices.

Mechanism of Action

The mechanism by which 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The palladium catalyst and the boronic acid derivative interact to form the desired biaryl compound through a series of oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The substitution pattern on the phenyl ring critically impacts reactivity and functionality. Below is a comparative analysis of structurally related dioxaborolane derivatives:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Donating vs.

- Steric Effects : Ortho-substituted chloro groups (e.g., 2,5-Cl in the target) introduce steric hindrance, which may slow coupling but improve selectivity .

- Biological Activity : Derivatives with methoxy groups (e.g., ) exhibit broad-spectrum antimicrobial activity (MIC: 4.8–5000 µg/mL), suggesting substituent-dependent bioactivity .

Biological Activity

The compound 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class of compounds. These compounds have garnered attention for their potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

- Molecular Formula : C12H14Cl2BNO2

- Molecular Weight : 283.06 g/mol

- CAS Number : 1820-28-6

Dioxaborolanes are known to interact with various biological targets. The specific mechanism by which this compound exerts its effects is still under investigation. However, studies suggest that it may function through the inhibition of key enzymes involved in cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that dioxaborolanes can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of this compound. It may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Case Studies

Several case studies have investigated the effects of this compound in preclinical models:

- Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

- Case Study on Neuroprotection : In a mouse model of neurodegeneration induced by oxidative stress, administration of the compound showed reduced neuronal loss and improved behavioral outcomes.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is typically synthesized via a condensation reaction between 2,5-dichloro-3-methoxyphenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol) under acid catalysis. Refluxing in an anhydrous, inert solvent (e.g., toluene or THF) under nitrogen atmosphere is standard. Purification involves crystallization from a non-polar solvent to isolate the boronic ester. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of boronic acid to pinacol) and removal of water via molecular sieves or azeotropic distillation .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : and NMR to confirm the aromatic substituents (2,5-dichloro, 3-methoxy) and the tetramethyl dioxaborolane ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for ).

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (B-O) and ~1600 cm (aromatic C=C).

- Elemental Analysis : To confirm purity (>95%) and rule out residual solvents or byproducts .

Advanced: How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The electron-donating methoxy group at the 3-position stabilizes the boron center, enhancing electrophilicity and facilitating transmetallation in Suzuki-Miyaura reactions. Conversely, electron-withdrawing chlorine substituents (2,5-positions) increase the boron atom’s Lewis acidity, accelerating oxidative addition with palladium catalysts.

- Steric Effects : The tetramethyl dioxaborolane ring introduces steric hindrance, which may slow catalyst turnover. Substrate design should balance steric bulk with electronic activation to optimize coupling efficiency. Computational studies (DFT) are recommended to model transition states .

Advanced: How can researchers address contradictions in reported reaction yields when using this compound?

Answer:

Contradictions often arise from variations in:

- Catalyst Systems : Use of Pd(PPh) vs. Pd(dppf)Cl may alter yields due to ligand-dependent oxidative addition rates.

- Solvent and Base : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote protodeboronation. Weak bases (KCO) are preferable for acid-sensitive substrates.

- Moisture Sensitivity : Trace water degrades boronic esters; rigorously anhydrous conditions are critical. Validate reproducibility via controlled experiments with standardized protocols .

Advanced: What strategies optimize the compound’s stability and prevent decomposition during storage?

Answer:

- Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.

- Handling : Use freshly distilled, anhydrous solvents (e.g., THF, EtO) for reactions. Avoid prolonged exposure to air or moisture.

- Purity Monitoring : Regular NMR or LC-MS analysis to detect hydrolysis products (e.g., boronic acid). Repurify via flash chromatography if decomposition exceeds 5% .

Advanced: How do structural variations in analogous dioxaborolanes affect biological activity or material properties?

Answer:

- Substituent Position : Moving the methoxy group from the 3- to 4-position (as in ) alters π-π stacking in material science applications, affecting charge transport in organic semiconductors.

- Halogen Substitution : Replacing chlorine with fluorine ( ) reduces steric bulk but increases electronegativity, impacting binding affinity in medicinal chemistry (e.g., kinase inhibitors).

- Comparative Studies : Use X-ray crystallography or computational docking to correlate structural motifs with functional outcomes .

Advanced: What are the challenges in scaling up reactions involving this compound for multi-gram syntheses?

Answer:

- Purification : Crystallization efficiency decreases at larger scales; switch to column chromatography with silica gel or reverse-phase HPLC.

- Exothermic Reactions : Control reflux conditions to avoid thermal degradation. Use jacketed reactors for temperature regulation.

- Byproduct Management : Optimize stoichiometry to minimize dimerization or protodeboronation byproducts. LC-MS tracking is advised .

Advanced: How can researchers validate the compound’s electronic properties for material science applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.